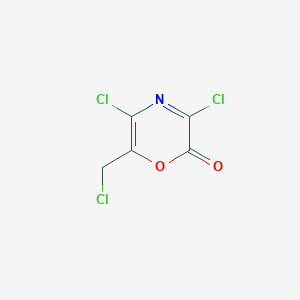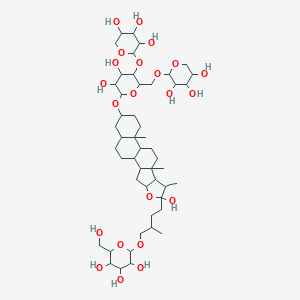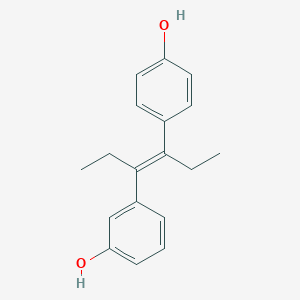![molecular formula C21H30N4O7 B144010 [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate CAS No. 137057-71-7](/img/structure/B144010.png)
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate, also known as DMPO, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. DMPO is a prodrug, which means it undergoes a chemical reaction in the body to produce an active form that has a specific biological effect.
Wirkmechanismus
The mechanism of action of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate is complex and varies depending on the specific biological system it is interacting with. In general, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate acts by modulating the activity of various enzymes and signaling pathways in the body, leading to changes in gene expression, protein synthesis, and cellular function. [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to interact with a variety of molecular targets, including DNA, RNA, and proteins, through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate are diverse and depend on the specific biological system it is interacting with. In general, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have antioxidant properties, protecting cells from oxidative stress and inflammation. [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has also been shown to modulate the immune system, enhancing the activity of immune cells and reducing inflammation. In addition, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. In addition, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate is relatively non-toxic and has low side effects, making it a safe and effective tool for studying biological systems. However, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it effectively.
Zukünftige Richtungen
There are several future directions for research on [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the identification of new molecular targets for [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate, which could lead to the development of new drugs and therapies for a variety of diseases. In addition, there is a need for more research on the safety and efficacy of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate in humans, particularly in the context of clinical trials. Finally, there is a need for more research on the potential environmental impacts of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate, particularly on plant growth and soil health.
Synthesemethoden
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the protection of the hydroxyl group on the ribose ring using a dimethylpropanoate group. This is followed by the selective protection of the purine base using a dimethylsilyl group. The protected nucleoside is then subjected to a series of reactions, including deprotection, oxidation, and esterification, to produce the final product.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been extensively studied for its potential applications in various scientific fields. In medicine, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have anti-inflammatory, antioxidant, and antiviral properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. In agriculture, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been used as a plant growth regulator, enhancing the growth and yield of crops. In biotechnology, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been used as a tool for studying the structure and function of nucleic acids and proteins.
Eigenschaften
CAS-Nummer |
137057-71-7 |
|---|---|
Produktname |
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate |
Molekularformel |
C21H30N4O7 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30N4O7/c1-20(2,3)18(27)30-8-11-13(26)14(32-19(28)21(4,5)6)17(31-11)25-10-24-12-15(25)22-9-23-16(12)29-7/h9-11,13-14,17,26H,8H2,1-7H3/t11-,13-,14+,17-/m1/s1 |
InChI-Schlüssel |
ORYGEISWBGGLNE-MBMVNNNZSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)(C)C)O |
SMILES |
CC(C)(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



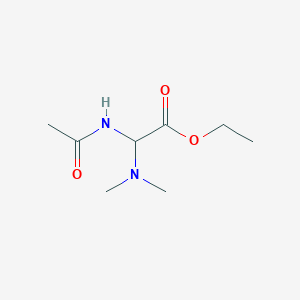
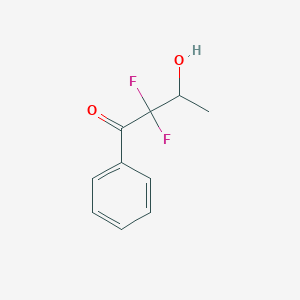
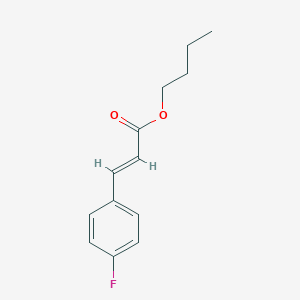
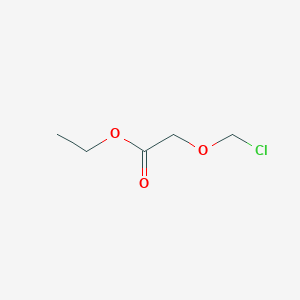
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
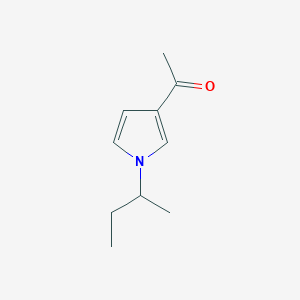
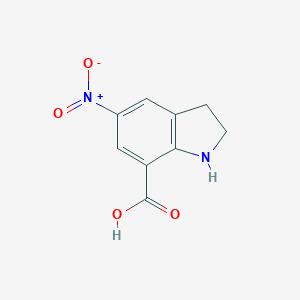
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
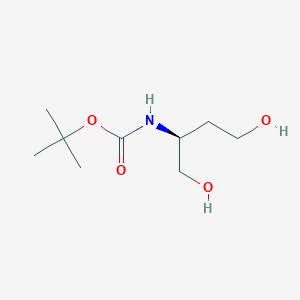
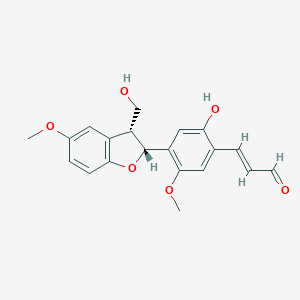
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
